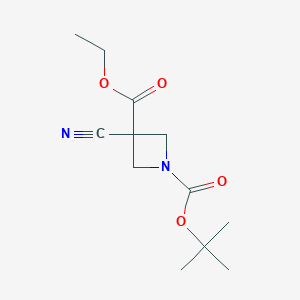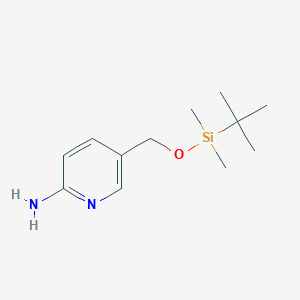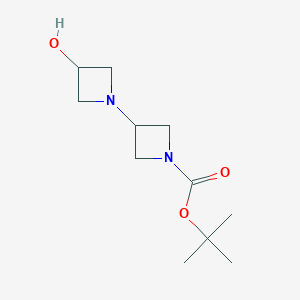![molecular formula C8H4ClF3N2 B1398070 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-16-1](/img/structure/B1398070.png)
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . It is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chlorine atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is a topic of active research in the field of agrochemical and pharmaceutical industries . The synthesis generally involves the use of intermediate compounds and specific reaction conditions . For instance, one method involves the nucleophilic substitution of a trifluoromethylpyridine derivative with a variety of alkylating agents .Molecular Structure Analysis
The molecular structure of “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chlorine atom . The presence of these groups contributes to the unique physicochemical properties of the compound .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, can act as reactants in various chemical reactions . For instance, they can participate in amination reactions to produce aminopyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups contribute to the compound’s superior pest control properties when compared to traditional phenyl-containing insecticides .Scientific Research Applications
Pharmaceuticals
This compound serves as a valuable intermediate for synthesizing various pharmaceutical compounds. It’s used in the creation of antiviral drugs, kinase inhibitors, and anti-inflammatory agents due to its chemical structure which allows for versatile reactions and modifications .
Agrochemicals
In agriculture, 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is utilized as a building block for synthesizing herbicides, fungicides, and insecticides. Its chloro and trifluoromethyl groups enhance bioactivity and selectivity, making it effective in crop protection .
Material Science
The compound finds applications in material science as a precursor for making polymers, dyes, and liquid crystals. Its pyridine ring is a functional group for attaching other molecules, improving solubility and stability of materials .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the derivative and its application.
Mode of Action
Trifluoromethylpyridines are known to interact with their targets to exert their effects . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
It’s known that trifluoromethylpyridines can influence various biochemical pathways depending on their specific targets .
Result of Action
Trifluoromethylpyridines are known to have various effects depending on their specific targets and applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine .
Safety and Hazards
“4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation .
Future Directions
The development of trifluoromethylpyridines, including “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is an increasingly important research topic due to their growing number of applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGWTZIMUAPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)






![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)




